1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione is an organic compound featuring a cyclopropyl group and an ethyl-substituted thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl ketones with thiophene derivatives in the presence of a base. The reaction conditions often include solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like acetonitrile or dimethylformamide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, alkylated, or arylated derivatives.
Scientific Research Applications
1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 1-Cyclopropyl-3-(2,4-dimethylthiazol-5-yl)propane-1,3-dione
- 1-Cyclopropyl-3-furan-2-yl-propenone
- 1,3-Propanedione, 1-cyclopropyl-3-(5-ethyl-2-thienyl)-
Comparison: 1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its cyclopropyl group also contributes to its unique steric and electronic properties, influencing its interactions with molecular targets .
Properties
Molecular Formula |
C12H14O2S |
---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
1-cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C12H14O2S/c1-2-9-5-6-12(15-9)11(14)7-10(13)8-3-4-8/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
FYLVEQNIECOVEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)CC(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.